The Mechanism of Action of C3TD879: An In-depth Technical Guide
The Mechanism of Action of C3TD879: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C3TD879 is a first-in-class, potent, and selective Type I kinase inhibitor of Citron Kinase (CITK), a serine/threonine kinase crucial for the final stages of cell division, specifically cytokinesis.[1][2] This document provides a comprehensive overview of the mechanism of action of C3TD879, including its direct target engagement, biochemical and cellular activity, in vitro absorption, distribution, metabolism, and excretion (ADME) properties, in vivo pharmacokinetics, and kinase selectivity profile. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Core Mechanism of Action: Potent and Selective Inhibition of Citron Kinase
C3TD879 functions as a highly potent and selective inhibitor of Citron Kinase (CITK).[1][2] It is classified as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of CITK in its active conformation.[1] This direct binding competitively inhibits the catalytic activity of the kinase, preventing the phosphorylation of its downstream substrates.
Target Engagement and Potency
The potency of C3TD879 has been quantified through both biochemical and cellular assays, demonstrating its ability to directly bind to and inhibit CITK with high affinity.
| Parameter | Value | Assay Type | Description |
| Biochemical IC50 | 12 nM | ADP-Glo Kinase Assay | Concentration of C3TD879 required to inhibit 50% of CITK enzymatic activity in a purified system.[1][2] |
| NanoBRET™ Target Engagement Kd | < 10 nM | NanoBRET™ Assay | Dissociation constant for the binding of C3TD879 to full-length human CITK in live cells, indicating high-affinity binding.[1][2] |
| NL-CITKKD Kd | 0.3 nM | NanoBRET™ Assay | Dissociation constant for the binding of C3TD879 to the NanoLuc-tagged kinase domain of CITK in intact HEK293 cells.[3] |
| Full-length NL-CITK Kd | 9.5 nM | NanoBRET™ Assay | Dissociation constant for the binding of C3TD879 to the full-length NanoLuc-tagged CITK in intact HEK293 cells.[3] |
Citron Kinase Signaling Pathway and the Impact of C3TD879
Citron Kinase is a key regulator of cytokinesis, the final step in cell division where the cytoplasm of a single eukaryotic cell is divided into two daughter cells. It is known to localize to the cleavage furrow and midbody during late mitosis and is essential for the successful completion of this process. The kinase activity of CITK is believed to be crucial for regulating the localization and function of key cytokinesis proteins, including anillin and RhoA.
The following diagram illustrates the established signaling pathway of Citron Kinase and the point of intervention for C3TD879.
In Vitro ADME and In Vivo Pharmacokinetic Profile
C3TD879 exhibits a favorable drug-like profile, with promising characteristics for in vivo applications.
In Vitro ADME Data
| Parameter | Species | Value | Assay |
| Microsomal Stability | Human | 81% remaining after 60 min | Liver Microsomal Stability Assay |
| Rat | 87% remaining after 60 min | Liver Microsomal Stability Assay | |
| Permeability (Papp A→B) | MDCK-MDR1 | 16.0 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Plasma Protein Binding | Human | 95.8% | Rapid Equilibrium Dialysis |
| Rat | 94.7% | Rapid Equilibrium Dialysis | |
| CYP Inhibition (IC50) | 1A2 | > 50 µM | Cytochrome P450 Inhibition Assay |
| 2C9 | > 50 µM | Cytochrome P450 Inhibition Assay | |
| 2C19 | > 50 µM | Cytochrome P450 Inhibition Assay | |
| 2D6 | > 50 µM | Cytochrome P450 Inhibition Assay | |
| 3A4 | > 50 µM | Cytochrome P450 Inhibition Assay |
In Vivo Pharmacokinetic Data in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 430 | 0.08 | 340 | - |
| Oral (PO) | 10 | 180 | 2 | 1100 | 65 |
Kinase Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. C3TD879 was profiled against a large panel of human kinases and demonstrated exquisite selectivity for CITK.
| Kinase Panel | Number of Kinases Tested | C3TD879 Concentration | Results |
| Eurofins KinaseProfiler | 373 | 1 µM | >17-fold selectivity for CITK over other kinases.[1] |
This high degree of selectivity minimizes off-target effects, making C3TD879 a valuable tool for specifically interrogating the biological functions of CITK.
Experimental Protocols
ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)
This protocol outlines the method for determining the in vitro enzymatic inhibition of CITK by C3TD879.
Methodology:
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Kinase Reaction: Purified human CITK enzyme is incubated with a suitable substrate and ATP in a reaction buffer.
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Inhibitor Addition: C3TD879 is serially diluted and added to the kinase reaction mixtures.
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Incubation: The reactions are incubated at room temperature to allow for enzymatic activity.
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ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
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ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.
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Signal Detection: Luminescence is measured using a plate reader.
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Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.
NanoBRET™ Target Engagement Assay (Cellular Kd Determination)
This protocol details the method for quantifying the binding affinity of C3TD879 to CITK in live cells.
Methodology:
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Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding for a fusion protein of CITK and NanoLuc® luciferase.
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Cell Plating: Transfected cells are seeded into multi-well plates suitable for luminescence measurements.
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Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP pocket of kinases is added to the cells, along with varying concentrations of the competitor compound, C3TD879.
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Equilibration: The cells are incubated to allow the binding of the tracer and competitor to the NanoLuc®-CITK fusion protein to reach equilibrium.
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Signal Measurement: A substrate for NanoLuc® is added, and the luminescence emission from the NanoLuc® donor (460 nm) and the energy transfer to the fluorescent tracer acceptor (610 nm) are measured.
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Data Analysis: The NanoBRET™ ratio (acceptor emission/donor emission) is calculated. The displacement of the tracer by C3TD879 results in a decrease in the BRET signal. The Kd is determined by fitting the competitive binding data to a one-site binding model.
Conclusion
C3TD879 is a highly potent and selective chemical probe for Citron Kinase. Its well-characterized mechanism of action, favorable ADME and pharmacokinetic properties, and exquisite selectivity make it an invaluable tool for elucidating the complex biological roles of CITK in both normal physiology and disease states. The detailed protocols provided herein should enable researchers to effectively utilize C3TD879 in their studies. Interestingly, despite its potent enzymatic inhibition, initial studies have shown that C3TD879 does not fully replicate the cellular phenotypes observed with CITK knockdown, suggesting that the structural roles of CITK may be as important as its kinase activity.[1] This highlights the need for further investigation into the multifaceted functions of this important kinase.
